molecular formula C10H11BrF3NO B2550033 3-{[(2-bromophenyl)methyl]amino}-1,1,1-trifluoropropan-2-ol CAS No. 866135-77-5

3-{[(2-bromophenyl)methyl]amino}-1,1,1-trifluoropropan-2-ol

Cat. No.: B2550033
CAS No.: 866135-77-5
M. Wt: 298.103
InChI Key: IDVWSFPENHRCEV-UHFFFAOYSA-N
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Description

3-{[(2-bromophenyl)methyl]amino}-1,1,1-trifluoropropan-2-ol is a chemical compound with the molecular formula C10H11BrF3NO It is known for its unique structure, which includes a bromophenyl group, a trifluoromethyl group, and an amino alcohol moiety

Scientific Research Applications

3-{[(2-bromophenyl)methyl]amino}-1,1,1-trifluoropropan-2-ol has a wide range of applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(2-bromophenyl)methyl]amino}-1,1,1-trifluoropropan-2-ol typically involves the reaction of 2-bromobenzylamine with 1,1,1-trifluoroacetone under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as a strong acid or base, to facilitate the formation of the desired product. The reaction mixture is then purified using techniques like recrystallization or chromatography to obtain the pure compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound while maintaining cost-effectiveness and safety. The use of automated reactors and advanced purification systems can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-{[(2-bromophenyl)methyl]amino}-1,1,1-trifluoropropan-2-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Sodium azide (NaN3), potassium cyanide (KCN)

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{[(2-bromophenyl)methyl]amino}-1,1,1-trifluoropropan-2-ol is unique due to its combination of a bromophenyl group, a trifluoromethyl group, and an amino alcohol moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

3-[(2-bromophenyl)methylamino]-1,1,1-trifluoropropan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrF3NO/c11-8-4-2-1-3-7(8)5-15-6-9(16)10(12,13)14/h1-4,9,15-16H,5-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDVWSFPENHRCEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNCC(C(F)(F)F)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrF3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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